molecular formula C17H9BrI2N4O4S B11560882 (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11560882
M. Wt: 699.1 g/mol
InChI Key: DNCMNILSPPKQFD-LNZADJRVSA-N
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Description

The compound (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core. This compound is characterized by the presence of bromine, nitro, hydroxy, and iodine substituents, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the bromine, nitro, hydroxy, and iodine groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

(2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of bromine and iodine atoms in (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic and steric properties, making it distinct from its chlorinated or fluorinated analogs

Properties

Molecular Formula

C17H9BrI2N4O4S

Molecular Weight

699.1 g/mol

IUPAC Name

(2Z,5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9BrI2N4O4S/c18-11-2-1-8(3-13(11)24(27)28)4-14-16(26)22-17(29-14)23-21-7-9-5-10(19)6-12(20)15(9)25/h1-7,25H,(H,22,23,26)/b14-4+,21-7+

InChI Key

DNCMNILSPPKQFD-LNZADJRVSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)N/C(=N/N=C/C3=C(C(=CC(=C3)I)I)O)/S2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=NN=CC3=C(C(=CC(=C3)I)I)O)S2)[N+](=O)[O-])Br

Origin of Product

United States

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